1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol
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Overview
Description
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperidin-3-ol moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a core structure in the compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, suggesting that they can interact with multiple biological targets.
Mode of Action
One of the well-known imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, zolpidem, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the wide range of biological activities associated with imidazo[1,2-a]pyridines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazopyridine derivatives have been shown to interact with γ-aminobutyric acid (GABA) receptors, which are pivotal in the central nervous system . The interaction of this compound with these receptors may modulate neurotransmission, leading to potential therapeutic applications in neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis . By interacting with key components of this pathway, this compound can alter cellular responses to external stimuli, potentially leading to therapeutic benefits in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, imidazopyridine derivatives have been shown to inhibit certain kinases, thereby modulating signal transduction pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of specific enzymes, resulting in altered cellular metabolism and function
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and organ damage . Studies have shown that the threshold for these effects can vary depending on the animal model and the specific biological context. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of this compound on metabolic flux and metabolite levels can influence its overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, the interaction of this compound with efflux transporters may limit its intracellular concentration, reducing its efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyridine core, followed by subsequent functionalization to introduce the piperidin-3-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine analogues with different substituents
Uniqueness
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with the piperidin-3-ol moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZGZDNZDDZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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